Lithium Benzenethiolate

Catalog No.
S1900324
CAS No.
2973-86-6
M.F
C6H5LiS
M. Wt
116.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium Benzenethiolate

CAS Number

2973-86-6

Product Name

Lithium Benzenethiolate

IUPAC Name

lithium;benzenethiolate

Molecular Formula

C6H5LiS

Molecular Weight

116.1 g/mol

InChI

InChI=1S/C6H6S.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1

InChI Key

HPFQTCRYSOTMDJ-UHFFFAOYSA-M

SMILES

[Li+].C1=CC=C(C=C1)[S-]

Canonical SMILES

[Li+].C1=CC=C(C=C1)[S-]

Lithium Benzenethiolate is an organolithium compound with the chemical formula C6_6H5_5LiS. It is characterized by the presence of a lithium atom bonded to a benzenethiol group, making it a member of the broader class of lithium thiolates. Organolithium compounds like Lithium Benzenethiolate are known for their strong nucleophilic properties and are widely used in organic synthesis due to their ability to act as bases and nucleophiles .

, primarily due to its nucleophilic nature. Key reactions include:

  • Nucleophilic Substitution: It can react with alkyl halides to form thioethers.

    C6H5LiS+R XC6H5S R+LiX\text{C}_6\text{H}_5\text{LiS}+\text{R X}\rightarrow \text{C}_6\text{H}_5\text{S R}+\text{LiX}
  • Conjugate Addition: Lithium Benzenethiolate can catalyze conjugate addition reactions, particularly with α,β-unsaturated carbonyl compounds, facilitating the formation of new carbon-carbon bonds .
  • Aldol Reactions: It can also participate in aldol-type reactions, which are significant in forming larger molecular frameworks from smaller ones .

Lithium Benzenethiolate can be synthesized through several methods:

  • Direct Reaction with Lithium: The most common method involves reacting benzene thiol (benzenethiol) with lithium metal in an inert solvent like diethyl ether or hexane:

    C6H5SH+LiC6H5LiS+12H2\text{C}_6\text{H}_5\text{SH}+\text{Li}\rightarrow \text{C}_6\text{H}_5\text{LiS}+\frac{1}{2}\text{H}_2
  • Metal-Halogen Exchange: Another method involves the exchange reaction between lithium and an aryl halide:

    C6H5X+2LiC6H5LiS+LiX\text{C}_6\text{H}_5\text{X}+2\text{Li}\rightarrow \text{C}_6\text{H}_5\text{LiS}+\text{LiX}

These methods highlight the versatility of Lithium Benzenethiolate in synthetic organic chemistry.

Lithium Benzenethiolate has several applications in organic synthesis:

  • Synthetic Intermediates: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Catalyst: Due to its strong basicity and nucleophilicity, it is often used as a catalyst in various organic reactions, including Diels-Alder reactions and conjugate additions.
  • Reagent: It is utilized in the preparation of thiophenes and other sulfur-containing compounds.

Interaction studies involving Lithium Benzenethiolate primarily focus on its reactivity with various electrophiles. These studies have shown that it can effectively react with carbonyl compounds and halides, facilitating transformations that are pivotal in synthetic organic chemistry. Additionally, research indicates its role in catalyzing complex reaction pathways, such as aldol reactions and conjugate additions .

Lithium Benzenethiolate shares similarities with other organolithium compounds but exhibits unique properties due to its specific structure and reactivity patterns. Here are some similar compounds:

CompoundFormulaUnique Features
Lithium ThiophenolateC4_4H3_3LiSContains a thiophene ring; used in polymer chemistry
n-ButyllithiumC4_4H9_9LiCommonly used as a strong base; versatile reagent
Phenylmagnesium BromideC6_6H5_5MgBrGrignard reagent; reacts differently than thiolates

Lithium Benzenethiolate's distinct nucleophilic properties and its ability to catalyze specific types of reactions set it apart from these similar compounds, making it particularly valuable in synthetic applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2024-04-14

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